5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole
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Overview
Description
5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
It is structurally similar to omeprazole , a well-known proton pump inhibitor. Therefore, it’s plausible that this compound may also target the H+/K+ ATPase enzyme (proton pump) in the gastric parietal cells, similar to Omeprazole .
Mode of Action
Based on its structural similarity to omeprazole , it can be hypothesized that it might also act as a proton pump inhibitor . Proton pump inhibitors work by irreversibly blocking the H+/K+ ATPase system of the gastric parietal cells, thereby inhibiting the final step in gastric acid production .
Pharmacokinetics
Considering its structural similarity to omeprazole , it might exhibit similar pharmacokinetic properties. Omeprazole is well absorbed in the stomach and is extensively metabolized by the liver. It has a half-life of about 1 hour and is excreted primarily in urine .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-12-24-21(16(2)22(15)27-3)14-29-23-25-19-10-9-18(11-20(19)26-23)28-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSKSPIWDUMZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652464 |
Source
|
Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-98-5 |
Source
|
Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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